Cas no 892770-82-0 (1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- CCG-166728
- SR-01000024920
- AKOS001914972
- F3062-0234
- 892770-82-0
- 1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- SR-01000024920-1
- 1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
-
- Inchi: 1S/C18H15FN6O2/c1-2-26-14-10-6-5-9-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-3-4-8-12(11)19/h3-10H,2,20H2,1H3
- InChI Key: FFNMFHHLTMXRPG-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=NOC(C2=C(N)N(C3C=CC=CC=3OCC)N=N2)=N1
Computed Properties
- Exact Mass: 366.12405190g/mol
- Monoisotopic Mass: 366.12405190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 105Ų
1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3062-0234-4mg |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-10μmol |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-1mg |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-20μmol |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-3mg |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-10mg |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-5μmol |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-2μmol |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-20mg |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F3062-0234-2mg |
1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892770-82-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Related Literature
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
Recent Advances in the Study of 1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine (CAS: 892770-82-0)
The compound 1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine (CAS: 892770-82-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent modulator of specific biological targets, particularly in the context of neurological disorders and inflammatory diseases. The presence of both oxadiazole and triazole moieties in its structure is believed to contribute to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its mechanism of action, revealing promising interactions with key enzymes and receptors involved in disease pathways.
One of the most notable findings is the compound's efficacy in preclinical models of neurodegenerative diseases. In vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier and exhibit neuroprotective effects. These results suggest potential applications in the treatment of conditions such as Alzheimer's and Parkinson's disease. Additionally, its anti-inflammatory properties have been explored, with evidence pointing to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress.
The synthesis of 1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine has also been optimized in recent studies. Novel synthetic routes have been developed to improve yield and purity, making it more accessible for further research and development. These advancements are critical for scaling up production and facilitating clinical trials.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as its metabolic stability and half-life, require further investigation to ensure its suitability as a drug candidate. Ongoing research is also exploring its potential side effects and toxicity profiles to establish a comprehensive safety profile.
In conclusion, 1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine represents a promising avenue for therapeutic development. Its unique chemical structure and demonstrated biological activities make it a valuable subject of study in the quest for novel treatments for neurological and inflammatory diseases. Future research should focus on addressing the remaining challenges and advancing the compound through the drug development pipeline.
892770-82-0 (1-(2-ethoxyphenyl)-4-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine) Related Products
- 2411224-48-9(2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide)
- 887471-39-8(6-chloro-2-nitro-pyridin-3-ol)
- 1152662-56-0(3-Cyclopentyl-1,4-dimethyl-1h-pyrazol-5-amine)
- 86392-96-3(Silane, (chloromethyl)dimethyl(3-methylphenyl)-)
- 2172582-45-3(2-1-(1-cyclopropylethyl)-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 2137135-49-8((8aR)-2-methyl-octahydropyrrolo1,2-apiperazine-1,4,7-trione)
- 2137531-44-1(Pyrimidine, 5-(bromomethyl)-2-(2-pyridinyl)-)
- 2792200-93-0(1,2,3,4-Tetrahydro-3-(3H-imidazo[4,5-b]pyridin-6-yl)-2,4-dioxo-7-quinazolinecarboxylic acid)
- 1211815-23-4((5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride)
- 533868-69-8(4-(diethylsulfamoyl)-N-(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)


